Leucomycin A8

Antimicrobial Susceptibility Testing Structure-Activity Relationship Macrolide Antibiotics

Leucomycin A8 is a pure, structurally defined macrolide congener (C39H63NO15, MW 785.91). Unlike the crude leucomycin complex or other components (A1/A3), its distinct 4B-acetyl/3-propionyl substitution pattern enables precise structure-activity relationship (SAR) campaigns. It serves as a reproducible positive control in erythromycin-resistant S. aureus susceptibility assays and a superior translational tool for in vivo PK/PD infection models due to higher blood levels and lower toxicity. Eliminate experimental variability—choose a defined chemical entity.

Molecular Formula C39H63NO15
Molecular Weight 785.9 g/mol
CAS No. 18361-50-7
Cat. No. B100343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucomycin A8
CAS18361-50-7
Molecular FormulaC39H63NO15
Molecular Weight785.9 g/mol
Structural Identifiers
SMILESCC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O
InChIInChI=1S/C39H63NO15/c1-21-18-27(16-17-41)35(36(48-10)29(52-25(5)42)19-30(45)49-22(2)14-12-11-13-15-28(21)44)55-38-33(46)32(40(8)9)34(23(3)51-38)54-31-20-39(7,47)37(24(4)50-31)53-26(6)43/h11-13,15,17,21-24,27-29,31-38,44,46-47H,14,16,18-20H2,1-10H3/b12-11+,15-13+/t21-,22-,23-,24+,27+,28+,29-,31+,32-,33-,34-,35+,36+,37+,38+,39-/m1/s1
InChIKeyZGKBDJKFINKSNH-FRFMCBNZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leucomycin A8 (CAS 18361-50-7): A Structurally Defined 16-Membered Macrolide Component for Antimicrobial Research and Procurement


Leucomycin A8 is a well-characterized component of the leucomycin complex, a family of 16-membered macrolide antibiotics produced by Streptomyces kitasatoensis [1]. Its molecular formula is C39H63NO15 with a molecular weight of 785.91 [2]. As a pure, isolated congener rather than the crude complex, Leucomycin A8 offers a defined chemical entity with established structure-activity relationships, enabling precise and reproducible scientific investigations [3].

Procurement Insight: Why the Leucomycin A8 Congener is Not Interchangeable with Other Leucomycins or Generic Macrolides


The leucomycin complex is a mixture of at least eight biologically active components (A1, A3-A9), each with distinct acylation patterns at the C-3 and C-4B hydroxyl groups of the macrolide ring [1]. These structural variations directly translate to quantifiable differences in in vitro antimicrobial potency and in vivo pharmacokinetic profiles [2]. Substituting the pure Leucomycin A8 congener with the crude leucomycin complex, a different leucomycin component (e.g., A1 or A3), or another 16-membered macrolide (e.g., josamycin or spiramycin) introduces uncontrolled variables, leading to non-reproducible results, misinterpretation of structure-activity relationships, and potential experimental failure.

Leucomycin A8: A Quantitative Evidence Guide for Differentiated Scientific Selection


Intra-Complex Potency Differentiation: Leucomycin A8 vs. Other Leucomycin Congeners

Within the leucomycin complex, individual components exhibit markedly different in vitro potencies against common Gram-positive pathogens. Against Staphylococcus aureus, Leucomycin A8 demonstrates a Minimum Inhibitory Concentration (MIC) of 0.60 µg/mL [1]. In contrast, other well-characterized congeners from the same fermentation broth, such as Leucomycin A1 (MIC: 0.04 µg/mL) and Leucomycin A3 (MIC: 0.04 µg/mL), are 15-fold more potent, while Leucomycin A5 (MIC: 0.80 µg/mL) is 1.3-fold less potent. Against Bacillus subtilis, Leucomycin A8 has an MIC of 2.50 µg/mL, compared to 0.60 µg/mL for A1 and A3 (4.2-fold more potent) and 0.30 µg/mL for A5 and A7 (8.3-fold more potent) [1].

Antimicrobial Susceptibility Testing Structure-Activity Relationship Macrolide Antibiotics

Cross-Class Comparison: Differential Antibacterial Spectrum of Leucomycin A8 vs. Erythromycin

A key differentiator for Leucomycin A8 lies in its activity against certain erythromycin-resistant strains. An early clinical study demonstrated that while leucomycin shares many similarities with erythromycin, it was found to be effective against erythromycin-resistant strains of Staphylococcus aureus [1]. Specifically, leucomycin inhibited 34 of 40 S. aureus strains at concentrations between 0.3 and 1.25 µg/mL [1], a range that encompasses the MIC of pure Leucomycin A8 (0.60 µg/mL) [2].

Antimicrobial Resistance Macrolide Cross-Resistance Staphylococcus aureus

Quantitative Structure-Activity Relationship (QSAR): Impact of A8's Unique 4B-Acetyl and 3-Propionyl Substituents

Leucomycin A8 is structurally defined by a 4B-acetyl group and a 3-propionyl group on the lactone ring [1]. Structure-activity relationship studies have established that lengthening the carbon chain in the O-acyl group at the C-3 position of the mycarose sugar results in a marked increase in in vitro biological activity, with the isovaleryl group showing the highest potency [2]. The specific combination of acetyl (C2) and propionyl (C3) substituents on A8 provides a distinct, intermediate potency profile compared to other congeners like A1 (isovaleryl at C-3) and A3 (acetyl at C-4B, butyryl at C-3).

QSAR Medicinal Chemistry Macrolide Derivative

Pharmacological Differentiation: Contrasting In Vivo Behavior of Leucomycin Sub-Groups

The leucomycin complex can be broadly divided into two groups based on biological properties: the Fr-group (e.g., A1, A3) and the Ac-group (e.g., A8). While the Fr-group exhibits higher in vitro antibacterial activity, the Ac-group, to which A8 belongs, demonstrates superior pharmacokinetic properties, including higher blood levels and lower toxicity in vivo [1]. This inverse relationship between in vitro potency and in vivo performance is a critical differentiator for researchers selecting a compound for animal studies.

Pharmacokinetics Drug Development In Vivo Efficacy

Recommended Application Scenarios for Leucomycin A8 Based on Verified Differentiation


Precise Structure-Activity Relationship (SAR) Studies of 16-Membered Macrolides

Utilize Leucomycin A8 as a structurally defined starting material or reference standard for SAR campaigns. Its unique 4B-acetyl and 3-propionyl substitution pattern [1] offers a specific point of comparison for understanding how different acyl chain lengths and combinations modulate both in vitro potency [2] and in vivo pharmacokinetic behavior [3]. Its use ensures experimental consistency that cannot be achieved with the crude leucomycin complex.

Investigating Macrolide Resistance Mechanisms in Erythromycin-Resistant S. aureus

Employ Leucomycin A8 as a positive control or tool compound in susceptibility assays with erythromycin-resistant Staphylococcus aureus strains. Its documented activity against these strains, in contrast to erythromycin itself [1], makes it a valuable comparator for studying the specific resistance determinants (e.g., erm genes, efflux pumps) and for screening new chemical entities designed to overcome this resistance.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) and Efficacy Modeling

Select Leucomycin A8 as a test compound for in vivo infection models. As a member of the Ac-group of leucomycins, it is characterized by higher achievable blood levels and lower toxicity relative to more potent in vitro congeners like A1 and A3 [1]. This profile makes A8 a more translationally relevant candidate for assessing efficacy and establishing PK/PD relationships in animal studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leucomycin A8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.